molecular formula C15H13NO3 B242986 2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione

2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione

Cat. No. B242986
M. Wt: 255.27 g/mol
InChI Key: AGQLGLHBBYLUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione is a chemical compound that is widely used in scientific research for its unique properties. It is a member of the isoquinoline family of compounds and is commonly referred to as HPIQD.

Scientific Research Applications

HPIQD has been widely used in scientific research for its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase A2 (PLA2). It has also been shown to have anti-inflammatory and anti-cancer properties. HPIQD has been used in studies on the regulation of gene expression, the role of PKC in signal transduction, and the development of new cancer therapies.

Mechanism of Action

HPIQD inhibits the activity of PKC and PLA2 by binding to their active sites. This prevents the enzymes from catalyzing their respective reactions, which can lead to a variety of physiological effects. HPIQD has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
HPIQD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate gene expression. HPIQD has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using HPIQD in lab experiments is its specificity for PKC and PLA2. This allows researchers to study the effects of inhibiting these enzymes without interfering with other cellular processes. However, HPIQD can be difficult to work with due to its low solubility in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on HPIQD. One area of interest is the development of new cancer therapies based on HPIQD's ability to inhibit PKC and PLA2. Another area of interest is the development of more effective methods for delivering HPIQD to target tissues. Additionally, further research is needed to fully understand the mechanisms underlying HPIQD's neuroprotective effects.

Synthesis Methods

The synthesis method of HPIQD involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield HPIQD. This method has been optimized to produce high yields of HPIQD with minimal impurities.

properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(2-hydroxypropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H13NO3/c1-9(17)8-16-14(18)11-6-2-4-10-5-3-7-12(13(10)11)15(16)19/h2-7,9,17H,8H2,1H3

InChI Key

AGQLGLHBBYLUPZ-UHFFFAOYSA-N

SMILES

CC(CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)O

Canonical SMILES

CC(CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)O

Origin of Product

United States

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